molecular formula C8H10ClNO2 B1440997 2,6-Dimethylisonicotinic acid hydrochloride CAS No. 857363-49-6

2,6-Dimethylisonicotinic acid hydrochloride

Cat. No.: B1440997
CAS No.: 857363-49-6
M. Wt: 187.62 g/mol
InChI Key: NRNDZQIVNNLXFN-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the CAS Number: 857363-49-6 . It has a molecular weight of 187.63 and its molecular formula is C8H9NO2.ClH .


Synthesis Analysis

The synthesis of this compound involves a reaction with sulfuric acid at 100°C for 5 hours . The resulting solution is then cooled on an ice bath, brought to pH 3.5 with 10 N sodium hydroxide, and then concentrated to dryness .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

1. Bifunctional Chelators for Technetium Binding

2,6-Dimethylisonicotinic acid hydrochloride and its analogues have been investigated for their potential as bifunctional chelators for technetium binding. Such compounds are of interest due to their ability to capture technetium efficiently at low concentrations, although the structure of the labeled complexes is heterogeneous and not fully understood. Studies have evaluated various isomers and analogues, such as 2-chloro-6-hydrazinonicotinic acid and 2,6-dihydrazinonicotinic acid, for their chelating efficiency and coordination chemistry with technetium. These investigations offer insights into the potential of these compounds for more complex bioconjugate synthesis, particularly in the context of technetium labeling for radiopharmaceutical applications (Meszaros et al., 2011).

2. Vibrational Spectroscopy and Molecular Structure Analysis

The molecular structure, infrared, and Raman spectra of this compound and its analogues have been subjects of both experimental and theoretical studies. These studies aim to understand the conformations, vibrational frequencies, and molecular interactions of these compounds. For instance, analyses have been performed on 6-chloronicotinic acid, highlighting the significance of such studies in comprehending the physicochemical properties and structural dynamics of these compounds (Karabacak & Kurt, 2008).

3. Synthesis of Derivatives and Applications in Protein Modification

There is significant interest in the synthesis of derivatives of this compound for various biochemical applications. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents derived from 2,6-dimethylisonicotinic acid has been documented. These agents are used for the derivatization of the N-terminal of proteins, showcasing the compound's utility in protein chemistry and potential applications in proteomics and drug development (Tsumoto et al., 2003).

4. Photocatalyzed Oxidation in Environmental Applications

The photocatalyzed oxidation of compounds related to this compound has been studied, particularly concerning the degradation of herbicides like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). These studies are crucial for understanding the environmental fate of such compounds and their potential applications in pollution control and environmental remediation (Xu, Cai, & O’Shea, 2007).

Safety and Hazards

The safety data sheet for 2,6-Dimethylisonicotinic acid hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDZQIVNNLXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693912
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857363-49-6
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethylisonicotinic acid tert.-butyl ester (2.37 g, 11.44 mmol) in 5 N HCl in isopropanol (40 mL) is stirred at 80° C. for 3 h. The solvent is evaporated and the crude product is purified by MPLC on silica gel (heptane:EA gradient) to give 2,6-dimethylisonicotinic acid hydrochloride as a beige resin; 1H NMR (CD3OD): δ 8.16 (s, 2H), 2.84 (s, 6H).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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